2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE
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Overview
Description
2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a synthetic organic compound that features a thiazole ring and a tetrahydroquinoline moiety. Compounds with these structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting from appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Formation of the Tetrahydroquinoline Moiety: This can be achieved through Povarov reaction or other cyclization methods involving aniline derivatives and aldehydes.
Coupling of the Two Fragments: The final step involves coupling the thiazole and tetrahydroquinoline fragments through a sulfanyl linkage, often using thiol reagents and coupling agents like EDC or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent purification processes like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the carbonyl group, converting it to alcohols.
Substitution: The thiazole and tetrahydroquinoline rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysts: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibitors: Potential inhibitors of enzymes due to the presence of the thiazole ring.
Antimicrobial Agents: Studied for antimicrobial properties.
Medicine
Drug Development: Investigated for potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE would depend on its specific biological target. Generally, compounds with thiazole and tetrahydroquinoline structures can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The sulfanyl group might facilitate binding through disulfide bond formation or other interactions.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and various thiazole-based drugs.
Tetrahydroquinoline Derivatives: Compounds like tetrahydroquinoline alkaloids and synthetic analogs.
Uniqueness
The unique combination of the thiazole and tetrahydroquinoline moieties, along with the sulfanyl linkage, might confer specific biological activities or chemical reactivity not observed in simpler analogs.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS2/c17-13(10-19-14-15-7-9-18-14)16-8-3-5-11-4-1-2-6-12(11)16/h1-2,4,6H,3,5,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFMSLVKLDBRTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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